

Stability and storage of 2,4,5-Trichloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,5-Trichloro-6-methylpyrimidine**

Cat. No.: **B1295412**

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **2,4,5-Trichloro-6-methylpyrimidine**

Executive Summary

2,4,5-Trichloro-6-methylpyrimidine is a pivotal chlorinated pyrimidine derivative, serving as a versatile intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its reactivity, governed by the electron-withdrawing nature of the pyrimidine ring and the three chlorine substituents, makes it an excellent substrate for nucleophilic substitution. However, this same reactivity profile presents significant challenges regarding its stability and storage. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and manage the chemical stability of **2,4,5-Trichloro-6-methylpyrimidine**. We will explore its intrinsic chemical properties, delve into its degradation pathways, establish rigorous storage and handling protocols, and provide a validated experimental workflow for stability assessment.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **2,4,5-Trichloro-6-methylpyrimidine** (CAS No: 6554-69-4) is essential for its appropriate handling and storage. [1] These properties dictate its behavior under various environmental conditions.

Property	Value	Source
IUPAC Name	2,4,5-trichloro-6-methylpyrimidine	PubChem[2]
CAS Number	6554-69-4	NINGBO INNO PHARMCHEM CO.,LTD.[1]
Molecular Formula	C ₅ H ₃ Cl ₃ N ₂	PubChem[2]
Molecular Weight	197.45 g/mol	PubChem[2]
Boiling Point	259.8°C at 760 mmHg	NINGBO INNO PHARMCHEM CO.,LTD.[1]
Density	1.542 g/cm ³	NINGBO INNO PHARMCHEM CO.,LTD.[1]
Appearance	Inferred to be a solid at room temperature	General knowledge

Chemical Stability Profile and Degradation Pathways

The stability of **2,4,5-Trichloro-6-methylpyrimidine** is not absolute. Like many polychlorinated heterocyclic compounds, its integrity is threatened by specific environmental factors, primarily moisture, temperature, and light. Understanding these vulnerabilities is the first step toward mitigating degradation and ensuring the compound's purity over time.

Susceptibility to Hydrolysis

The most significant degradation pathway for **2,4,5-Trichloro-6-methylpyrimidine** is hydrolysis. The chlorine atoms attached to the pyrimidine ring are susceptible to nucleophilic attack by water. This reaction is often autocatalytic, as the hydrogen chloride (HCl) generated can further accelerate the degradation process. The presence of atmospheric or residual moisture can lead to the formation of various hydroxylated impurities, such as 2,5-dichloro-4-hydroxy-6-methylpyrimidine, which can compromise the outcome of subsequent synthetic steps.[3]

Causality: The electron-deficient nature of the pyrimidine ring activates the chlorine atoms at positions 2 and 4 towards nucleophilic substitution. Water, although a weak nucleophile, can react with the compound, especially under prolonged exposure or at elevated temperatures.[3] Therefore, maintaining strictly anhydrous conditions is paramount.[3]

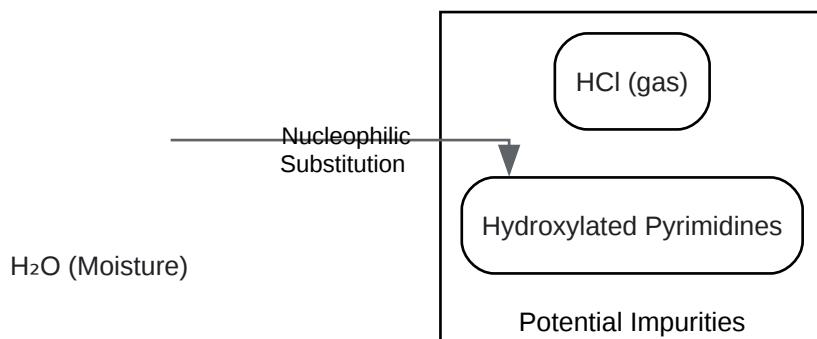


Figure 1: Primary Hydrolytic Degradation Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 2,4,5-Trichloro-6-methylpyrimidine | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Stability and storage of 2,4,5-Trichloro-6-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295412#stability-and-storage-of-2-4-5-trichloro-6-methylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com